molecular formula C11H12N4O2 B1433995 ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1803610-00-5

ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1433995
CAS No.: 1803610-00-5
M. Wt: 232.24 g/mol
InChI Key: DGIVXQGDDLOVEY-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid esters. For instance, ethyl hydrazinoacetate can react with 4-pyridinecarboxaldehyde under acidic conditions to form the triazole ring.

    Esterification: The resulting triazole intermediate is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of a radical initiator.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Agriculture: It is investigated for its potential use as a fungicide or herbicide.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine moiety can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.

    Pyridine Derivatives: Compounds containing the pyridine ring also show comparable properties in terms of coordination chemistry and biological interactions.

List of Similar Compounds

  • 1-Methyl-1H-1,2,4-triazole-5-carboxylate
  • 3-(Pyridin-4-yl)-1H-1,2,4-triazole
  • Ethyl 1H-1,2,4-triazole-5-carboxylate

This compound stands out due to its unique combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-methyl-5-pyridin-4-yl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-3-17-11(16)10-13-9(14-15(10)2)8-4-6-12-7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIVXQGDDLOVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144243
Record name 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-3-(4-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-00-5
Record name 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-3-(4-pyridinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-3-(4-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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